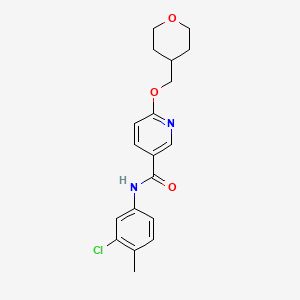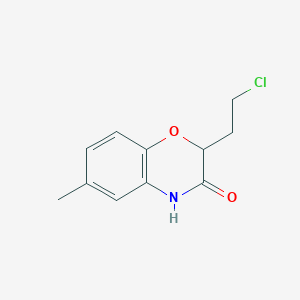
3,5-二甲基-1-(2-甲基丙基)吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two methyl groups and an isobutyl group attached to the pyrazole ring, along with an aldehyde functional group.
科学研究应用
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
作用机制
Target of Action
It is known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound may interact with isocyanates or related molecules in biological systems.
Mode of Action
It is known that 3,5-dimethylpyrazole acts as a blocking agent for isocyanates . This suggests that the compound may interact with its targets by blocking their activity, thereby preventing them from participating in their usual biochemical reactions.
Biochemical Pathways
Given its potential role as a blocking agent for isocyanates , it may impact pathways involving these compounds. Isocyanates are involved in various biological processes, including the synthesis of polyurethane polymers and certain pharmaceuticals.
Result of Action
Given its potential role as a blocking agent for isocyanates , it may prevent these compounds from participating in their usual biochemical reactions, thereby altering cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde precursor, such as isobutyraldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis, and purification steps, such as distillation or recrystallization, are employed to isolate the final compound .
化学反应分析
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents, such as halogens or nitro groups, can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the electrophile used.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isobutyl and aldehyde groups, resulting in different reactivity and applications.
1-Isobutyl-3,5-dimethylpyrazole: Similar structure but without the aldehyde group, affecting its chemical behavior and biological activity.
4-Formylpyrazole: Contains an aldehyde group but lacks the methyl and isobutyl substituents, leading to different properties.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the aldehyde group and the isobutyl group distinguishes it from other pyrazole derivatives, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKZBHXBLASRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2462012.png)
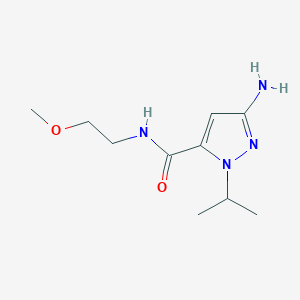
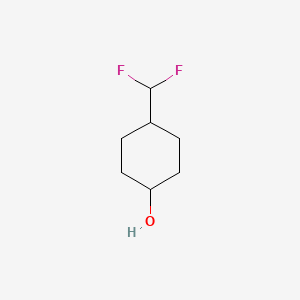
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)
![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2462022.png)
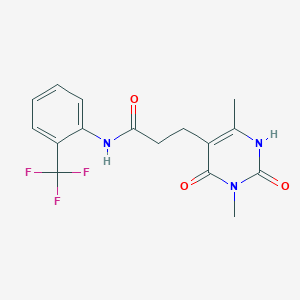
![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

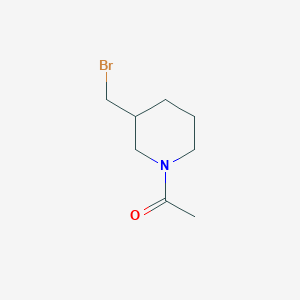
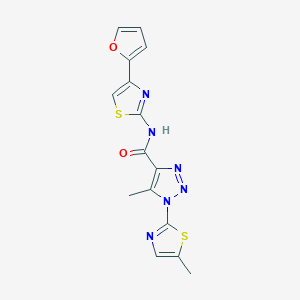
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-ethoxybenzamide](/img/structure/B2462031.png)
![2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2462033.png)
